1-Phenylethylamine hydrochloride

Description

BenchChem offers high-quality 1-Phenylethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-7(9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHGSOZIZRABBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13437-79-1, 20938-48-1 | |

| Record name | 1-Phenylethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13437-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine, alpha-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020938481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Phenylethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Phenylethylamine hydrochloride. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and molecular behavior.

Physicochemical Properties

1-Phenylethylamine hydrochloride, a phenethylamine (B48288) derivative, is a solid compound at room temperature.[1][2] Its chemical structure consists of a phenyl group attached to an ethylamine (B1201723) backbone, with the amine group protonated to form the hydrochloride salt. This salt form generally enhances the compound's stability and solubility in polar solvents.[3]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H11N · HCl | [1] |

| Molecular Weight | 157.64 g/mol | [4] |

| Melting Point | 148 °C | [2][5] |

| Appearance | Solid | [1] |

| pKa | 9.04 ± 0.10 (Predicted for the free amine) | [6][7] |

| LogP | 3.20860 (Predicted) | [5][8] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 1 | [5] |

Solubility Profile

The solubility of 1-Phenylethylamine hydrochloride is a critical parameter for its handling, formulation, and application in various experimental settings.

| Solvent | Solubility |

| Methanol (B129727) | Soluble[1][2] |

| Chloroform | Soluble[1][2] |

| Acetonitrile | Slightly soluble[1][2] |

| Water | The free amine is moderately soluble in water.[9] The hydrochloride salt is expected to have enhanced aqueous solubility. |

The solubility in organic solvents is attributed to the hydrophobic phenyl group, while its solubility in polar solvents like methanol is enhanced by the presence of the charged ammonium (B1175870) group.[9]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of 1-Phenylethylamine hydrochloride.

| Technique | Data |

| ¹H NMR | Spectra available, characteristic peaks include a multiplet for the aromatic protons (~7.42 ppm), a quadruplet for the methine proton (~4.46 ppm), and a doublet for the methyl protons (~1.65 ppm).[4][10] |

| ¹³C NMR | Spectra available from various sources.[4] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, typically showing characteristic peaks for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[4][11] |

| Mass Spectrometry (MS) | GC-MS data is available, with fragmentation patterns that can be used for identification.[4][12] |

Stability and Reactivity

1-Phenylethylamine hydrochloride is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area in a tightly sealed container.[1][13] However, certain conditions and substances should be avoided to prevent degradation or hazardous reactions.

-

Conditions to Avoid: Heat, flames, sparks, and dust generation.[8][13]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[7][14]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[8][15]

The free amine form can absorb carbon dioxide from the air to form a carbamate.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of chemical properties. Below are generalized protocols for key experiments.

5.1. Determination of Melting Point

The melting point is a fundamental physical property used for identification and purity assessment.

-

Methodology: A small, dry sample of 1-Phenylethylamine hydrochloride is packed into a capillary tube. The tube is placed in a melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

5.2. Acid-Base Titration for pKa Determination

The pKa value is essential for understanding the ionization state of the molecule at different pH levels.

-

Methodology: A known concentration of 1-Phenylethylamine hydrochloride is dissolved in water. The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The volume of titrant added is recorded at regular pH intervals. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Acid-Base Chemistry and Signaling Pathways

As an amine hydrochloride, 1-Phenylethylamine hydrochloride exists in equilibrium with its free amine form in solution. The pKa of the conjugate acid (the protonated amine) dictates the position of this equilibrium at a given pH. This property is crucial in biological systems, as the charge state of the molecule affects its ability to cross cell membranes and interact with biological targets.

In the context of drug development, phenethylamine derivatives are known to interact with various receptors and transporters in the central nervous system, such as trace amine-associated receptors (TAARs).[16][17] The protonation state of the amine is critical for these interactions.

This guide provides foundational knowledge on the chemical properties of 1-Phenylethylamine hydrochloride. For specific applications, it is recommended to consult detailed safety data sheets and peer-reviewed literature.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-PhenylethylaMine HCl | 13437-79-1 [amp.chemicalbook.com]

- 3. (S)-N-methyl-1-phenylethylamine hydrochloride | 53690-44-1 | Benchchem [benchchem.com]

- 4. 1-Phenylethylamine hcl | C8H12ClN | CID 12236038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Phenylethylamine hcl|lookchem [lookchem.com]

- 6. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. (R)-1-phenylethylamin hydrochloride | CAS#:13437-79-1 | Chemsrc [chemsrc.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. academic.oup.com [academic.oup.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Phenethylamine - Wikipedia [en.wikipedia.org]

- 17. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Phenylethylamine Hydrochloride: Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of 1-Phenylethylamine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

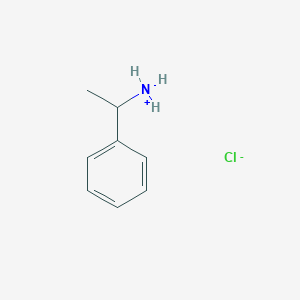

Molecular Structure and Identification

1-Phenylethylamine hydrochloride is the hydrochloride salt of 1-Phenylethylamine, an organic compound featuring a phenyl group and an amino group attached to an ethyl backbone. The structure consists of a chiral center at the carbon atom bonded to the phenyl ring, the amino group, a methyl group, and a hydrogen atom. The hydrochloride salt is formed by the protonation of the primary amine group.

The chemical formula for 1-Phenylethylamine hydrochloride is C8H11N·HCl, and it is also represented as C8H12ClN[1][2][3][4]. Its IUPAC name is 1-phenylethanamine;hydrochloride[4]. The compound is also known by several synonyms, including α-methyl-benzenemethanamine monohydrochloride and (±)-α-Methylbenzylamine hydrochloride[2].

Below is a diagram illustrating the relationship between the free base, 1-Phenylethylamine, and its corresponding hydrochloride salt.

References

Solubility of 1-Phenylethylamine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Phenylethylamine (B125046) is a chiral amine widely used as a resolving agent in organic synthesis and as a precursor for various pharmaceuticals. For ease of handling, purification, and formulation, it is often converted to its hydrochloride salt. The solubility of 1-phenylethylamine hydrochloride in organic solvents is a crucial parameter that dictates its utility in different reaction media, crystallization processes, and formulation development. This guide addresses the current state of knowledge regarding its solubility and provides the necessary experimental frameworks for its quantitative assessment.

Solubility Data

Currently, publicly accessible databases and scientific literature provide qualitative solubility data for 1-phenylethylamine hydrochloride. Quantitative data (e.g., g/100 mL or molar concentration at a specific temperature) is not widely reported. The available qualitative information is summarized in Table 1.

Table 1: Qualitative Solubility of 1-Phenylethylamine Hydrochloride in Select Organic Solvents

| Solvent | CAS Number | Qualitative Solubility |

| Methanol (B129727) | 67-56-1 | Soluble[1][2] |

| Chloroform | 67-66-3 | Soluble[1][2] |

| Acetonitrile | 75-05-8 | Slightly soluble[1][2] |

| Ethanol (B145695) | 64-17-5 | Soluble (inferred from general amine salt properties)[3][4] |

| Diethyl Ether | 60-29-7 | Insoluble (inferred for phenethylamine (B48288) hydrochloride)[5] |

Note: "Soluble" and "slightly soluble" are qualitative terms and can vary between sources. For precise applications, experimental determination of quantitative solubility is highly recommended.

Factors Influencing Solubility

The solubility of an amine salt like 1-phenylethylamine hydrochloride in organic solvents is governed by a balance of intermolecular forces. The key factors include:

-

Polarity of the Solvent: As an ionic salt, 1-phenylethylamine hydrochloride is more soluble in polar solvents that can stabilize the charged ammonium (B1175870) cation and the chloride anion. Protic polar solvents like methanol and ethanol are generally good solvents due to their ability to form hydrogen bonds.[3][4]

-

Lattice Energy of the Salt: The strength of the ionic interactions in the crystal lattice of the salt must be overcome by the solvation energy for dissolution to occur.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there can be exceptions.

-

Presence of Water: Trace amounts of water in an organic solvent can significantly increase the solubility of an amine salt due to the high polarity of water.

The logical relationship between the compound's properties and solvent characteristics that determine solubility is illustrated in the diagram below.

Caption: Key factors determining the solubility of 1-phenylethylamine HCl.

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility values, the following experimental protocols are recommended. The choice between a thermodynamic and a kinetic solubility assay depends on the specific application.

Thermodynamic Solubility (Equilibrium or "Shake-Flask" Method)

This method determines the equilibrium solubility of a compound, which is the saturation concentration of the most stable crystalline form in a solvent at a specific temperature. It is considered the "gold standard" for solubility measurement.

Methodology:

-

Preparation: Add an excess amount of solid 1-phenylethylamine hydrochloride to a known volume of the desired organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period to reach equilibrium. This can take from 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm PTFE syringe filter).

-

Quantification: Analyze the concentration of 1-phenylethylamine hydrochloride in the clear, saturated filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve prepared with known concentrations of the compound in the same solvent is used for quantification.

-

Data Reporting: Express the solubility in units such as mg/mL, g/100 mL, or molarity (mol/L) at the specified temperature.

The workflow for the thermodynamic solubility determination is depicted below.

Caption: Workflow for Thermodynamic Solubility Measurement.

Kinetic Solubility Method

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a supersaturated solution. This is typically a high-throughput method.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-phenylethylamine hydrochloride in a highly solubilizing solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution: Add small aliquots of the stock solution to the desired organic solvent in a multi-well plate to create a range of concentrations.

-

Incubation and Precipitation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a constant temperature, allowing for precipitation of the compound from supersaturated solutions.

-

Detection of Precipitation: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of detecting absorbance changes due to precipitated particles.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Conclusion

While quantitative solubility data for 1-phenylethylamine hydrochloride in various organic solvents is not extensively documented in readily available literature, its qualitative behavior is consistent with that of a typical amine salt, showing higher solubility in polar protic solvents. For applications requiring precise solubility values, the experimental protocols for thermodynamic and kinetic solubility determination provided in this guide offer a robust framework for obtaining reliable data. The choice of solvent and the physical conditions will significantly impact the solubility, and these factors should be carefully considered and controlled during experimental work. Future research to quantify the solubility of this important compound in a range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. 1-PhenylethylaMine HCl | 13437-79-1 [amp.chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. (S)-N-methyl-1-phenylethylamine hydrochloride | 53690-44-1 | Benchchem [benchchem.com]

- 5. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

What is the CAS number for 1-Phenylethylamine hydrochloride?

An In-depth Technical Guide to 1-Phenylethylamine (B125046) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-phenylethylamine hydrochloride, a significant compound in neurochemical research and a precursor in various synthetic pathways. The information is curated for professionals in research and development, focusing on its chemical properties, synthesis, pharmacological actions, and toxicological profile.

Chemical and Physical Properties

1-Phenylethylamine hydrochloride is the salt form of the chiral amine 1-phenylethylamine. Its CAS (Chemical Abstracts Service) Registry Number is 13437-79-1 .[1][2][3][4] It is categorized as a phenethylamine (B48288) and serves as an analytical reference standard in research and forensic applications.[1]

The physical and chemical properties of 1-phenylethylamine and its hydrochloride salt are summarized below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 13437-79-1 | [1][2][3][4] |

| Molecular Formula | C₈H₁₁N · HCl | [1][3][5] |

| Molecular Weight | 157.64 g/mol | [1][2][5] |

| Appearance | Solid | [1] |

| Melting Point | 148 °C | [2][3] |

| Solubility | Soluble in Chloroform, Methanol; Slightly soluble in Acetonitrile | [1][2] |

| Purity | ≥98% (for reference standards) | [1] |

| SMILES | CC(N)C1=CC=CC=C1.Cl | [1] |

| InChI Key | YEHGSOZIZRABBU-UHFFFAOYSA-N | [1] |

| Synonyms | APEA, (±)-α-Methylbenzylamine, DL-α-Methylbenzylamine, 1-PEA | [1][2] |

Synthesis and Chiral Resolution

1-Phenylethylamine is commonly synthesized as a racemic mixture and then resolved to obtain the individual enantiomers, which often exhibit different pharmacological activities.

Synthesis via Reductive Amination (Leuckart Reaction)

A prevalent method for synthesizing racemic 1-phenylethylamine is the reductive amination of acetophenone.[6] The Leuckart reaction, which utilizes ammonium (B1175870) formate, is a classic example of this transformation.

Caption: General workflow for the synthesis of racemic 1-phenylethylamine.

Experimental Protocol: Chiral Resolution

The separation of (R)- and (S)-enantiomers from the racemic mixture is crucial for pharmacological studies. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which have different solubilities.[7][8]

Objective: To resolve racemic (±)-1-phenylethylamine into its (S)-(-) and (R)-(+) enantiomers.

Materials:

-

Racemic (±)-1-phenylethylamine

-

(2R,3R)-(+)-Tartaric acid

-

Methanol

-

50% aqueous NaOH solution

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

pH paper

-

Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, etc.)

-

Rotary evaporator

Methodology:

-

Salt Formation: Dissolve racemic 1-phenylethylamine in methanol. In a separate flask, dissolve an equimolar amount of (2R,3R)-(+)-tartaric acid in hot methanol.

-

Crystallization: Add the amine solution to the tartaric acid solution. Mix well and warm the combined solution gently. Allow the solution to cool to room temperature and then in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt, (S)-amine-(R,R)-tartrate.[7]

-

Isolation of (S)-Amine Salt: Collect the prismatic crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Liberation of (S)-Amine: Dissolve the collected crystals in water. Make the solution basic (pH > 10) by adding 50% NaOH solution. This converts the ammonium salt back to the free amine.[7]

-

Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether (perform at least two extractions).

-

Drying and Solvent Removal: Combine the ether extracts and dry them over anhydrous Na₂SO₄. Decant the dried ether solution and remove the solvent using a rotary evaporator to yield the nearly enantiomerically pure (S)-(-)-1-phenylethylamine.

-

Isolation of (R)-Amine: The (R)-(+)-enantiomer can be recovered from the filtrate from step 3 by following a similar procedure of basification, extraction, and solvent removal.[7]

Pharmacodynamics and Mechanism of Action

1-Phenylethylamine is a trace amine that acts as a neuromodulator in the central nervous system. Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1).[9][10]

Key Actions:

-

TAAR1 Agonism: 1-Phenylethylamine is a potent agonist of TAAR1, an intracellular G-protein coupled receptor.[10][11]

-

Monoamine Release: Activation of TAAR1 triggers a signaling cascade involving adenylyl cyclase and protein kinases (PKA/PKC). This leads to the phosphorylation of monoamine transporters (like the dopamine (B1211576) transporter, DAT), causing them to reverse their direction of transport and release neurotransmitters (dopamine, norepinephrine, serotonin) from the presynaptic neuron into the synapse.[9][10][12]

-

MAO Inhibition: 1-Phenylethylamine also acts as a monoamine oxidase inhibitor (MAOI), which reduces the metabolic degradation of monoamine neurotransmitters, further increasing their synaptic concentrations.[6]

Caption: Signaling pathway of 1-phenylethylamine via TAAR1 activation.

Toxicological Data

Toxicological data is critical for assessing the safety profile of any compound. The acute toxicity of 1-phenylethylamine has been evaluated in animal models.

| Parameter | Species | Route | Value | Citation(s) |

| LD₅₀ | Rat | Oral | 287 mg/kg | |

| LD₅₀ | Rat | Oral | 940 mg/kg | [13] |

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Discrepancies in values can arise from differences in study protocols, animal strains, and the specific salt form used.

The compound is classified as harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[14][15]

Experimental Protocols: Monoamine Oxidase (MAO) Inhibition Assay

This protocol provides a general framework for assessing the MAO inhibitory activity of 1-phenylethylamine. The method is based on the fluorimetric detection of a product formed by MAO-catalyzed oxidation.[16][17]

Objective: To determine the in vitro inhibitory effect of 1-phenylethylamine on MAO-A and MAO-B activity.

Materials:

-

Rat brain mitochondria (as a source of MAO-A and MAO-B)

-

1-Phenylethylamine hydrochloride (test inhibitor)

-

Kynuramine (non-selective MAO substrate)

-

Selegiline (B1681611) (selective MAO-B inhibitor, for MAO-A assay)

-

Clorgyline (selective MAO-A inhibitor, for MAO-B assay)

-

Phosphate (B84403) buffer (pH 7.4)

-

2 M NaOH (stop solution)

-

96-well black microplates

-

Fluorimetric microplate reader (Excitation: ~310 nm, Emission: ~360 nm)

Methodology:

-

Enzyme Preparation: Prepare a suspension of rat brain mitochondria in phosphate buffer. Protein concentration should be determined using a standard method (e.g., Bradford assay).

-

MAO-A Inhibition Assay:

-

To each well, add: phosphate buffer, selegiline (to inhibit MAO-B), and varying concentrations of 1-phenylethylamine.

-

Add the mitochondrial suspension to initiate a pre-incubation period.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 2 M NaOH.

-

-

MAO-B Inhibition Assay:

-

Follow the same procedure as for MAO-A, but replace selegiline with clorgyline to selectively inhibit MAO-A.

-

-

Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) in a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 1-phenylethylamine relative to a control (no inhibitor). Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percent inhibition versus inhibitor concentration.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-PhenylethylaMine HCl | 13437-79-1 [chemicalbook.com]

- 3. 1-Phenylethylamine hcl|lookchem [lookchem.com]

- 4. store.p212121.com [store.p212121.com]

- 5. 1-Phenylethylamine hcl | C8H12ClN | CID 12236038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 11. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TAAR1 - Wikipedia [en.wikipedia.org]

- 13. (S)-(-)-1-Phenylethylamine | CAS#:98-84-0 | Chemsrc [chemsrc.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

- 16. brieflands.com [brieflands.com]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Phenylethylamine Hydrochloride and Its Synonyms for Researchers and Drug Development Professionals

Introduction: 1-Phenylethylamine (B125046) hydrochloride, a primary amine of significant interest in medicinal chemistry and organic synthesis, serves as a crucial building block for numerous pharmaceuticals and research chemicals. Its biological activity as a monoamine oxidase (MAO) inhibitor and its interaction with trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) underscore its importance in neuropharmacology. This technical guide provides an in-depth overview of its common synonyms, physicochemical properties, key experimental protocols, and relevant biological data to support researchers, scientists, and drug development professionals.

Common Synonyms and Chemical Identifiers

In scientific literature and commercial catalogs, 1-Phenylethylamine hydrochloride is known by a variety of names. Accurate identification is critical for literature searches and procurement. The racemic form, as well as its individual enantiomers, often have distinct synonyms and CAS numbers.

| Synonym | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Phenylethylamine hydrochloride | α-Methyl-benzenemethanamine, monohydrochloride | 13437-79-1 | C₈H₁₁N · HCl | 157.64 |

| (±)-α-Methylbenzylamine hydrochloride | (RS)-1-Phenylethan-1-amine hydrochloride | 13437-79-1 | C₈H₁₁N · HCl | 157.64 |

| DL-α-Methylbenzylamine hydrochloride | rac-1-Phenylethan-1-amine hydrochloride | 13437-79-1 | C₈H₁₁N · HCl | 157.64 |

| α-Phenylethylamine hydrochloride | 1-Phenylethanamine hydrochloride | 13437-79-1 | C₈H₁₁N · HCl | 157.64 |

| (R)-(+)-1-Phenylethylamine hydrochloride | (1R)-1-Phenylethan-1-amine hydrochloride | 1517-69-7 | C₈H₁₁N · HCl | 157.64 |

| (S)-(-)-1-Phenylethylamine hydrochloride | (1S)-1-Phenylethan-1-amine hydrochloride | 1517-68-6 | C₈H₁₁N · HCl | 157.64 |

| APEA hydrochloride | - | - | C₈H₁₁N · HCl | 157.64 |

| 1-PEA hydrochloride | - | - | C₈H₁₁N · HCl | 157.64 |

Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for 1-Phenylethylamine and its hydrochloride salt, focusing on its physical properties and pharmacological activities.

Table 2.1: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 148 °C | [1] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727). Slightly soluble in acetonitrile (B52724). | [1] |

| pKa | 9.5 (amine) | |

| LogP | 1.49 | [2] |

Table 2.2: Pharmacological Data

| Target | Activity | Value | Species | Reference |

| Monoamine Oxidase-B (MAO-B) | Inhibition | - | Rat | [3] |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | EC₅₀: ~240-324 nM | Human, Rat | [4] |

| Vesicular Monoamine Transporter 2 (VMAT2) | Substrate/Inhibitor | - | - | [5] |

| Dopamine Transporter (DAT) | Inhibits reuptake, promotes release | - | - | [6] |

Key Experimental Protocols

Detailed methodologies for the synthesis, resolution, and analysis of 1-Phenylethylamine are provided below. These protocols are foundational for researchers working with this compound.

Synthesis of Racemic 1-Phenylethylamine via Reductive Amination of Acetophenone (B1666503)

This protocol describes the synthesis of racemic 1-phenylethylamine from acetophenone.

Materials:

-

Acetophenone

-

Concentrated hydrochloric acid

-

Sodium hydroxide (B78521) (solid)

-

Porous plate chips

Procedure:

-

In a 500-mL modified Claisen flask, combine 250 g of ammonium formate and 150 g of acetophenone with a few porous plate chips.[7]

-

Heat the mixture. It will initially form two layers and begin to distill. As the temperature reaches 150-155 °C, the mixture will become homogeneous and foam moderately.[7]

-

Continue heating until the temperature reaches 185 °C. This process takes approximately three hours and will distill water, unreacted acetophenone, and ammonium carbonate.[7]

-

Stop heating at 185 °C. Separate the upper layer of acetophenone from the distillate and return it to the reaction flask.[7]

-

Heat the mixture for an additional three hours at 180-185 °C.[7]

-

Cool the reaction mixture and add 150-200 mL of water to dissolve the remaining ammonium formate and formamide.

-

Transfer the mixture to a separatory funnel and extract the crude α-phenylethylformamide.

-

To the crude formamide, add 150 mL of concentrated hydrochloric acid and a few porous plate chips.

-

Heat the mixture cautiously to distill off the benzene, then boil gently for 40-50 minutes to complete the hydrolysis.[7]

-

Cool the mixture and extract with benzene to remove any unreacted acetophenone.

-

Make the aqueous solution strongly basic with solid sodium hydroxide while cooling in an ice bath.

-

Separate the liberated amine and extract the aqueous layer with benzene.

-

Combine the amine and benzene extracts, dry over solid sodium hydroxide, and distill under reduced pressure to obtain pure 1-phenylethylamine. The typical yield is 60-66%.[7]

Chiral Resolution of Racemic 1-Phenylethylamine using (2R,3R)-(+)-Tartaric Acid

This protocol outlines the separation of the enantiomers of 1-phenylethylamine.

Materials:

-

Racemic (R,S)-1-phenylethylamine

-

(2R,3R)-(+)-Tartaric acid

-

Methanol

-

50% aqueous Sodium Hydroxide

-

Diethyl ether

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve racemic (R,S)-1-phenylethylamine and an equimolar amount of (2R,3R)-(+)-tartaric acid in a minimal amount of hot methanol.[8]

-

Allow the solution to cool slowly. The less soluble (R)-amine-(R,R)-tartrate diastereomeric salt will crystallize out.[8]

-

Isolate the prismatic crystals by vacuum filtration.

-

To liberate the free amine, dissolve the crystals in water and add 50% aqueous sodium hydroxide until the solution is basic.[9]

-

Transfer the basic aqueous solution to a separatory funnel and extract twice with diethyl ether.[8]

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Decant the dried ether solution and remove the solvent using a rotary evaporator to yield the resolved (R)-(+)-1-phenylethylamine.[8]

-

The (S)-(-)-1-phenylethylamine can be recovered from the methanol filtrate by a similar basic workup and extraction.

HPLC Analysis of Enantiomeric Purity

This protocol describes the determination of the enantiomeric excess of a resolved 1-phenylethylamine sample.

Chromatographic Conditions:

-

Chromatographic Column: Crown ether derivative-coated silica (B1680970) gel packed column (5 µm particle size).[10]

-

Mobile Phase: Perchloric acid aqueous solution (pH=1.0) / Acetonitrile = 50:50 (v/v).[10]

-

Detection Wavelength: 210 nm (UV detector).[10]

-

Injection Volume: 1-5 µL.[10]

Procedure:

-

Prepare the Mobile Phase: Prepare a perchloric acid solution in water with a pH of 1.0. Mix this solution with an equal volume of acetonitrile and degas.[10]

-

Prepare the System Suitability Solution: Dissolve approximately 50 mg of racemic (DL)-phenylethylamine reference standard in 10 mL of the mobile phase.[10]

-

Prepare the Test Solution: Dissolve approximately 50 mg of the resolved 1-phenylethylamine sample in 10 mL of the mobile phase.[10]

-

Inject the system suitability solution to ensure adequate resolution between the two enantiomer peaks.

-

Inject the test solution and integrate the peak areas for the (R) and (S) enantiomers.

-

Calculate the Enantiomeric Excess (% ee): % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of 1-phenylethylamine and a typical experimental workflow for its synthesis and resolution.

Figure 1: Proposed mechanism of action for 1-Phenylethylamine in a dopaminergic neuron.

Figure 2: General experimental workflow for the synthesis and resolution of 1-Phenylethylamine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The inhibition of amine oxidase and the central stimulating action of the stereoisomeric amphetamines and 1-phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-phenylethylamine (B125046). It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Introduction

1-Phenylethylamine, also known as α-methylbenzylamine, is a primary amine with the chemical formula C₆H₅CH(NH₂)CH₃. It is a chiral compound, existing as two stable enantiomers, (R)-(+)-1-phenylethylamine and (S)-(-)-1-phenylethylamine. This colorless to pale yellow liquid is a crucial building block in asymmetric synthesis and is widely utilized as a chiral resolving agent for carboxylic acids and other chiral compounds. Its stereoisomers often exhibit different biological activities, making their separation and characterization essential in pharmaceutical research.

Physical Properties

The physical properties of racemic and enantiomerically pure 1-phenylethylamine are summarized in the tables below. These properties are fundamental for its handling, storage, and application in various experimental setups.

Table 1: General Physical Properties of 1-Phenylethylamine

| Property | Racemic (dl) | (R)-(+)-1-Phenylethylamine | (S)-(-)-1-Phenylethylamine |

| CAS Number | 618-36-0[1] | 3886-69-9[1] | 2627-86-3[1] |

| Molecular Formula | C₈H₁₁N | C₈H₁₁N | C₈H₁₁N |

| Molar Mass | 121.18 g/mol | 121.18 g/mol [2] | 121.18 g/mol |

| Appearance | Colorless to pale yellow liquid[2] | Colorless to light yellow liquid | Colorless to pale yellow liquid[3] |

| Odor | Mild ammoniacal odor[4] | - | Characteristic amine odor[3] |

Table 2: Quantitative Physical Properties of 1-Phenylethylamine

| Property | Racemic (dl) | (R)-(+)-1-Phenylethylamine | (S)-(-)-1-Phenylethylamine |

| Density (g/mL) | 0.940 at 25 °C | 0.952 at 20 °C[5][6] | ~0.94 at 25 °C[7] |

| Melting Point (°C) | -65[4] | -10[5] | -10[7] |

| Boiling Point (°C) | 184-186 at 1013 hPa[8] | 187-189[5][6] | 187[7] |

| Flash Point (°C) | 70[8] | 71 (DIN 51758)[9] | 79[7] |

| Refractive Index (n20/D) | 1.527 | 1.526[5][6] | 1.526[7] |

| Specific Optical Rotation ([α]/D) | Not applicable | +39° (neat)[10] | -40° (neat)[7] |

| Vapor Pressure | 0.7 hPa at 20 °C[8] | 0.4 hPa at 20 °C[9] | 0.5 mm Hg at 20 °C[7] |

| pKa | 9.04 ± 0.10 (Predicted)[7] | 9.04 ± 0.10 (Predicted)[11] | 9.04 ± 0.10 (Predicted) |

Table 3: Solubility of 1-Phenylethylamine

| Solvent | Solubility | Notes |

| Water | 42 g/L at 20 °C[8] | Moderately soluble, influenced by the amine group's ability to form hydrogen bonds.[12] |

| Methanol | Soluble | |

| Ethanol | Highly soluble[12] | |

| Ether | Highly soluble[12] | |

| Chloroform | Highly soluble[12] | |

| Toluene | Soluble | Used in purification procedures.[6] |

| Benzene | Soluble | Used in extraction procedures. |

The solubility of 1-phenylethylamine in aqueous solutions is pH-dependent due to the protonation of the amine group.[12] Increasing temperature generally enhances its solubility in both water and organic solvents.[12]

Chemical Properties and Reactivity

1-Phenylethylamine exhibits typical reactivity for a primary amine. Its basicity allows it to form stable ammonium (B1175870) salts with acids. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

As a primary amine, 1-phenylethylamine is a weak base with a predicted pKa of approximately 9.04.[7][11] This basicity is central to its most common application as a chiral resolving agent.

The enantiomers of 1-phenylethylamine are widely used to resolve racemic mixtures of chiral carboxylic acids. The principle involves the formation of diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[13]

Spectroscopic Data

-

¹H NMR (CDCl₃):

-

¹³C NMR (CDCl₃):

-

δ 147.5: Quaternary aromatic carbon (C-ipso).

-

δ 128.5: Aromatic carbons (C-ortho and C-meta).

-

δ 126.8: Aromatic carbon (C-para).

-

δ 51.5: Methine carbon (CH).

-

δ 25.8: Methyl carbon (CH₃).[7]

-

The IR spectrum of 1-phenylethylamine shows characteristic peaks for its functional groups.

-

3360-3280 cm⁻¹ (N-H stretch): Two bands characteristic of a primary amine.

-

3080-3030 cm⁻¹ (C-H aromatic stretch): Stretching vibrations of the C-H bonds on the phenyl ring.

-

2960-2850 cm⁻¹ (C-H aliphatic stretch): Stretching vibrations of the methyl and methine C-H bonds.

-

1600, 1495, 1450 cm⁻¹ (C=C aromatic stretch): Skeletal vibrations of the aromatic ring.

-

1600 cm⁻¹ (N-H bend): Bending vibration of the amine group.[16][17]

The electron ionization (EI) mass spectrum of 1-phenylethylamine is characterized by a prominent molecular ion peak and a base peak resulting from benzylic cleavage.

-

m/z 121 (M⁺): Molecular ion.

-

m/z 106 ([M-CH₃]⁺): Base peak, formed by the loss of a methyl radical. This is a stable benzylic cation.

-

m/z 79: Resulting from the further fragmentation of the aromatic ring.

Experimental Protocols

This protocol describes the synthesis of 1-phenylethylamine from acetophenone (B1666503) using the Leuckart reaction.

Procedure:

-

In a round-bottom flask, combine acetophenone and ammonium formate.[19]

-

Heat the mixture to 180-185°C for several hours. During this time, water, excess acetophenone, and ammonium carbonate will distill off.[19]

-

Cool the reaction mixture and add water to remove any remaining ammonium formate and formamide.[19]

-

Separate the organic layer, which contains the crude α-phenylethylformamide.

-

Add concentrated hydrochloric acid to the crude formamide and heat to hydrolyze the amide.[19]

-

After hydrolysis, cool the mixture and extract with an organic solvent (e.g., benzene) to remove any unreacted acetophenone.[19]

-

Make the aqueous solution basic with a strong base (e.g., NaOH) to liberate the free amine.

-

Extract the amine with an organic solvent (e.g., ether or benzene).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or solid NaOH).

-

Remove the solvent by rotary evaporation and purify the resulting crude 1-phenylethylamine by vacuum distillation.

This protocol details the separation of the enantiomers of 1-phenylethylamine.

Procedure:

-

Dissolve (2R,3R)-(+)-tartaric acid in hot methanol.[5]

-

Slowly add an equimolar amount of racemic 1-phenylethylamine to the hot tartaric acid solution.[5]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization. The less soluble diastereomeric salt, (S)-(-)-1-phenylethylammonium-(+)-tartrate, will precipitate.[13]

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[13]

-

To recover the (S)-(-)-1-phenylethylamine, dissolve the crystals in water and add an aqueous solution of a strong base (e.g., 10% NaOH) until the solution is strongly basic.[13]

-

Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).[13]

-

Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous Na₂SO₄).

-

Remove the solvent by rotary evaporation to yield the enantiomerically enriched (S)-(-)-1-phenylethylamine.

-

The (R)-(+)-1-phenylethylamine can be recovered from the filtrate from step 4 by a similar basification and extraction procedure.[13]

The optical purity of the resolved enantiomers can be determined using polarimetry.

Procedure:

-

Prepare a solution of the resolved 1-phenylethylamine of a known concentration in a suitable solvent (e.g., methanol).

-

Measure the observed optical rotation (α) of the solution using a polarimeter.

-

Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where c is the concentration in g/mL and l is the path length of the polarimeter tube in decimeters.

-

Calculate the enantiomeric excess (% ee) or optical purity using the formula: % ee = ([α]_observed / [α]_pure) × 100 The specific rotation of pure (S)-(-)-1-phenylethylamine is approximately -40.3° (neat).[20]

Safety and Handling

1-Phenylethylamine is a corrosive and combustible liquid that is harmful if swallowed or in contact with skin.[18] It causes severe skin burns and eye damage.[18] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[18] It is sensitive to air and can absorb carbon dioxide.[16]

Conclusion

1-Phenylethylamine is a versatile and indispensable chiral compound in organic synthesis and pharmaceutical development. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for its effective and safe application in research and industrial settings. The provided experimental protocols offer a practical foundation for its synthesis, resolution, and characterization.

References

- 1. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 2. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vernier.com [vernier.com]

- 6. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 7. L-1-Phenylethylamine(2627-86-3) 13C NMR [m.chemicalbook.com]

- 8. Solved This lab is Resolution of Racemic | Chegg.com [chegg.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. L-1-Phenylethylamine(2627-86-3) 1H NMR [m.chemicalbook.com]

- 15. (R)-(+)-1-Phenylethylamine(3886-69-9) 1H NMR spectrum [chemicalbook.com]

- 16. (R)-(+)-1-Phenylethylamine(3886-69-9) IR Spectrum [m.chemicalbook.com]

- 17. L-1-Phenylethylamine(2627-86-3) IR Spectrum [chemicalbook.com]

- 18. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Solved Now that purified 1-phenylethylamine is obtained, its | Chegg.com [chegg.com]

An In-Depth Technical Guide to Chiral Resolution Using 1-Phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and practical application of 1-phenylethylamine (B125046) as a chiral resolving agent. It is designed to offer a deep understanding of the principles of diastereomeric salt formation and to provide detailed experimental protocols for successful chiral separations.

Core Principles of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation challenging. The most widely used method for chiral resolution on an industrial scale is the formation of diastereomeric salts.

The fundamental principle involves reacting a racemic mixture of a chiral acid or base with a single, pure enantiomer of a chiral resolving agent. In this context, (R)- or (S)-1-phenylethylamine is a commonly employed chiral base for the resolution of racemic acids. Conversely, a racemic amine can be resolved using a chiral acid like tartaric acid. This reaction results in the formation of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, melting point, and crystal structure.[1][2] This difference in solubility is the cornerstone of the resolution process, allowing for the separation of the two diastereomers through fractional crystallization.[1][2]

The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the more soluble diastereomer in the mother liquor.[1] Once the less soluble salt is isolated by filtration, the pure enantiomer can be recovered by a simple acid-base reaction, which also allows for the recycling of the chiral resolving agent.

The efficiency of the resolution is governed by several factors, including the choice of resolving agent, the solvent system, the temperature of crystallization, and the inherent stability of the crystal lattice of the diastereomeric salts. The stability of these salts is influenced by a network of intermolecular interactions, such as hydrogen bonding and π-π stacking.[3]

The Role of 1-Phenylethylamine as a Resolving Agent

1-Phenylethylamine (PEA) is a versatile and effective chiral resolving agent for several reasons:

-

Availability and Cost: Both enantiomers of 1-phenylethylamine are commercially available in high enantiomeric purity and are relatively inexpensive.

-

Formation of Crystalline Salts: PEA readily forms well-defined, crystalline salts with a wide range of carboxylic acids, which is a prerequisite for successful fractional crystallization.

-

Effective Chiral Discrimination: The presence of a stereogenic center adjacent to the amine group and the phenyl ring allows for effective chiral recognition and significant differences in the crystal packing of the resulting diastereomeric salts. This often leads to substantial solubility differences.

Derivatives of PEA, such as N-benzyl-1-phenylethylamine, can sometimes offer even better chiral discrimination due to enhanced intermolecular interactions like π-π stacking, leading to more efficient resolutions.[3]

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

This section provides a generalized, yet detailed, experimental protocol for the chiral resolution of a racemic carboxylic acid using (R)-1-phenylethylamine.

Materials:

-

Racemic carboxylic acid

-

(R)-(+)-1-Phenylethylamine (or (S)-(-)-1-phenylethylamine)

-

Suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)

-

Aqueous solution of a strong acid (e.g., 2M HCl)

-

Aqueous solution of a strong base (e.g., 2M NaOH)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus (Büchner funnel, vacuum flask)

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

Dissolve the racemic carboxylic acid in a minimal amount of a suitable hot solvent.

-

In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in the same solvent.

-

Slowly add the amine solution to the acid solution with stirring.

-

Heat the resulting solution to ensure complete dissolution of the salt.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

-

The less soluble diastereomeric salt will crystallize out of the solution.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Dissolve the crystalline diastereomeric salt in water.

-

Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2. This will protonate the carboxylate and deprotonate the amine.

-

Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the extraction in step 4, which contains the protonated 1-phenylethylamine, can be basified with a strong base (e.g., 2M NaOH).

-

The free amine can then be extracted with an organic solvent, dried, and the solvent evaporated to recover the resolving agent for reuse.[4]

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.

-

Quantitative Data Presentation

The efficiency of a chiral resolution can be quantified by the yield and the enantiomeric excess (ee) of the product. The following table summarizes representative data from various chiral resolution experiments using 1-phenylethylamine.

| Racemic Compound Resolved | Resolving Agent | Solvent | Less Soluble Diastereomer | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 2-Chloromandelic acid | (R)-N-benzyl-α-PEA | Not Specified | (R,R)-salt | High | High | [4] |

| 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid | (R)-α-PEA | Not Specified | (R,R)-salt | Good | High | [4] |

| α-Hydroxy-(o-chlorophenyl)methyl]phosphinic acid | (R)-α-PEA | 2-Propanol | (R,R)-salt | Efficient | High | [4] |

| α-Hydroxy-(o-chlorophenyl)methyl]phosphinic acid | (S)-α-PEA | Ethanol | Not Specified | 32 | Not Specified | [4] |

| (S)-Ibuprofen | (R)-PEA & (S)-PEA | Ethanol/Water | Homochiral (S,S) more stable | Not Specified | Not Specified | [5] |

| (S)-Naproxen | (R)-PEA & (S)-PEA | Ethanol/Water | Homochiral (S,S) more stable | 61-63 | Not Specified | [6] |

| (S)-Ketoprofen | (R)-PEA & (S)-PEA | Ethanol/Water | Homochiral (S,S) more stable | Not Specified | Not Specified | [5] |

Visualizing the Process and Logic

Diagrams created using Graphviz (DOT language):

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Caption: Formation of Diastereomeric Salts with Different Solubilities.

Caption: Troubleshooting Logic for Low Chiral Resolution Efficiency.

Conclusion

Chiral resolution using 1-phenylethylamine through the formation of diastereomeric salts remains a robust, scalable, and economically viable method for obtaining enantiomerically pure compounds. A thorough understanding of the underlying principles of solubility differences between diastereomers, coupled with systematic optimization of experimental parameters such as solvent, temperature, and stoichiometry, is crucial for achieving high efficiency and purity. This guide provides the foundational knowledge and practical protocols to empower researchers and professionals in the successful application of this essential chemical transformation.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]

- 3. benchchem.com [benchchem.com]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iris.cnr.it [iris.cnr.it]

The Pharmacological Profile of 1-Phenylethylamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylethylamine (B125046) (1-PEA), an endogenous trace amine, and its extensive family of derivatives represent a significant class of psychoactive compounds with diverse pharmacological activities. This technical guide provides an in-depth analysis of the pharmacological profile of 1-PEA and its key derivatives, focusing on their interactions with monoamine oxidases, trace amine-associated receptors, and monoamine transporters. This document summarizes quantitative binding and functional data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

1-Phenylethylamine is a primary amine synthesized in the brain from the amino acid L-phenylalanine. It is structurally related to classic monoamine neurotransmitters and amphetamine, and is known to act as a central nervous system stimulant. The pharmacological effects of 1-PEA are complex, primarily attributed to its role as a substrate and inhibitor of monoamine oxidase (MAO) and as an agonist at the trace amine-associated receptor 1 (TAAR1). Its derivatives, created through substitutions on the phenyl ring, ethyl chain, or amino group, exhibit a wide spectrum of pharmacological activities, ranging from therapeutic agents to substances of abuse. Understanding the structure-activity relationships within this chemical class is crucial for the development of novel therapeutics targeting various neurological and psychiatric disorders.

Core Pharmacological Mechanisms

The primary pharmacological actions of 1-phenylethylamine and its derivatives are centered on three key molecular targets:

-

Monoamine Oxidase (MAO): 1-PEA acts as a substrate and inhibitor of MAO, particularly MAO-B, the enzyme responsible for the degradation of dopamine (B1211576) and phenylethylamine itself.[1][2][3][4][5][6] Inhibition of MAO leads to increased synaptic concentrations of monoamine neurotransmitters, contributing to the stimulant effects of 1-PEA.

-

Trace Amine-Associated Receptor 1 (TAAR1): 1-PEA is a potent agonist of TAAR1, a G-protein coupled receptor that modulates monoaminergic neurotransmission.[7][8][9] Activation of TAAR1 can lead to a reduction in the firing rate of dopamine neurons and phosphorylation of the dopamine transporter (DAT), causing it to reverse its direction of transport or internalize.[7]

-

Monoamine Transporters: While 1-PEA itself has a complex interaction with monoamine transporters that is often dependent on TAAR1 activation, many of its derivatives are potent inhibitors of the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[8][10][11] This inhibition of reuptake is a primary mechanism for the psychostimulant effects of many phenylethylamine derivatives.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 1-phenylethylamine and a selection of its derivatives at key pharmacological targets.

Table 1: Receptor and Transporter Binding Affinities (Ki) and Inhibition Constants (IC50) of 1-Phenylethylamine and Derivatives

| Compound | Target | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| 1-Phenylethylamine | MAO-A | Rat | Inhibition Assay | 14,000 | - | [12] |

| MAO-B | Rat | Inhibition Assay | 234,000 | - | [12] | |

| α1A-Adrenergic Receptor | Human | Radioligand Binding | pKi 4.57 | - | [13] | |

| α2A-Adrenergic Receptor | Human | Radioligand Binding | pKi 4.38 | - | [13] | |

| α2C-Adrenergic Receptor | Human | Radioligand Binding | pKi 4.25 | - | [13] | |

| Amphetamine | MAO-A | Human | Inhibition Assay | 5,300 | - | [12] |

| Methamphetamine | MAO-A | Human | Inhibition Assay | 17,200 | - | [12] |

| 2C-B | 5-HT2A | Human | Radioligand Binding | 4.8 | - | [14] |

| Mescaline | SERT | Human | Radioligand Binding | >30,000 | 367,000 | [15] |

| NET | Human | Radioligand Binding | >30,000 | >900,000 | [15] | |

| DAT | Human | Radioligand Binding | >30,000 | 841,000 | [15] |

Table 2: Functional Activity (EC50) and Efficacy (Emax) of 1-Phenylethylamine and Derivatives

| Compound | Target | Species | Assay Type | EC50 (nM) | Emax (%) | Reference |

| β-Phenylethylamine | TAAR1 | Human | cAMP Assay | 8,800 | 97 | [16] |

| TAAR1 | Rat | cAMP Assay | 240 | - | [9] | |

| p-Hydroxyamphetamine | TAAR1 | Rat | cAMP Assay | - | - | [9] |

| Mescaline | 5-HT2A | Human | Functional Assay | 10,000 | - | [15] |

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general method for determining the binding affinity of phenylethylamine derivatives to monoamine transporters (DAT, NET, SERT) expressed in cell lines.

Materials:

-

HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

-

Test compounds (1-phenylethylamine and its derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Cell Membrane Preparation: Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determination of non-specific binding, add a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potency of phenylethylamine derivatives on MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine (B1673886) or p-tyramine).

-

Amplex® Red reagent (or similar fluorogenic probe).

-

Horseradish peroxidase (HRP).

-

Test compounds.

-

Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

96-well black microplates.

-

Fluorometric plate reader.

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, Amplex Red/HRP, and test compounds in assay buffer.

-

Assay Setup: To the wells of a 96-well plate, add the test compound at various concentrations. Include wells for a no-enzyme control, a no-inhibitor control (vehicle), and a positive control inhibitor.

-

Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Start the reaction by adding the substrate and Amplex Red/HRP solution to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).

-

Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.

Signaling Pathways and Experimental Workflows

TAAR1 Signaling Pathway

Activation of TAAR1 by 1-phenylethylamine initiates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the dopamine transporter (DAT), which can result in its functional reversal or internalization.

Figure 1. Simplified TAAR1 signaling cascade initiated by 1-phenylethylamine.

Experimental Workflow for GPCR Functional Assay (cAMP Measurement)

The following diagram illustrates a typical workflow for assessing the functional activity of phenylethylamine derivatives at a Gs-coupled GPCR like TAAR1 by measuring changes in intracellular cAMP levels.

Figure 2. General workflow for a cell-based GPCR functional assay measuring cAMP.

Structure-Activity Relationship Logic

The pharmacological activity of phenylethylamine derivatives is highly dependent on the nature and position of substituents. This diagram illustrates the logical relationship between structural modifications and their general impact on activity at key targets.

Figure 3. Influence of structural modifications on the pharmacological activity.

Conclusion

1-Phenylethylamine and its derivatives constitute a vast and pharmacologically rich class of compounds. Their diverse mechanisms of action, primarily involving MAO, TAAR1, and monoamine transporters, make them compelling targets for drug discovery and development. This technical guide has provided a consolidated overview of their pharmacological profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts. It is intended to serve as a valuable resource for researchers and scientists working to further elucidate the therapeutic potential of this important chemical family.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. The inhibition of amine oxidase and the central stimulating action of the stereoisomeric amphetamines and 1-phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inhibitors potentiate phenylethylamine effects in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Phenethylamine - Wikipedia [en.wikipedia.org]

- 8. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Case for TAAR1 as a Modulator of Central Nervous System Function [frontiersin.org]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 11. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mescaline - Wikipedia [en.wikipedia.org]

- 16. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

(S)-N-methyl-1-phenylethylamine Hydrochloride: A Technical Overview for Researchers

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of (S)-N-methyl-1-phenylethylamine hydrochloride, a chiral amine of significant interest in the fields of synthetic chemistry and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and biological activities.

Chemical and Physical Properties

(S)-N-methyl-1-phenylethylamine hydrochloride is the hydrochloride salt of the (S)-enantiomer of N-methyl-1-phenylethylamine.[1] It is a chiral amine salt with key applications as a resolving agent in asymmetric synthesis and as a precursor in the development of pharmaceuticals due to its stereochemical purity.[1]

Table 1: Physicochemical Properties of (S)-N-methyl-1-phenylethylamine Hydrochloride

| Property | Value | Reference |

| CAS Number | 10408-89-6 | [1] |

| Molecular Formula | C₉H₁₄ClN | [1] |

| Molecular Weight | 171.67 g/mol | [2] |

| Appearance | Solid | |

| Optical Rotation | Specific optical activity characteristic of the (S)-enantiomer | [1] |

| Solubility | Soluble in water | [1] |

Synthesis and Chiral Resolution

The synthesis of (S)-N-methyl-1-phenylethylamine hydrochloride typically involves two key stages: the synthesis of the racemic N-methyl-1-phenylethylamine and the subsequent resolution of the enantiomers.

Synthesis of Racemic N-methyl-1-phenylethylamine

A common method for the synthesis of the racemic amine is the reductive amination of acetophenone (B1666503) with methylamine (B109427). This can be performed as a one-pot reaction.

Experimental Protocol: One-Pot Reductive Amination of Acetophenone

-

Materials: Acetophenone, methylamine hydrochloride, sodium cyanoborohydride (NaBH₃CN), methanol.

-

Procedure:

-

Combine acetophenone, methylamine hydrochloride, and sodium cyanoborohydride in methanol.

-

Maintain the pH of the reaction mixture around 6-7.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).

-

Work-up the reaction mixture to isolate the N-methyl-1-phenylethylamine.

-

Chiral Resolution

The resolution of racemic N-methyl-1-phenylethylamine can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid. O,O'-Dibenzoyl-L-tartaric acid is a suitable choice for this purpose. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution using O,O'-Dibenzoyl-L-tartaric Acid

-

Materials: Racemic N-methyl-1-phenylethylamine, O,O'-Dibenzoyl-L-tartaric acid, methanol.

-

Procedure:

-

Dissolve the racemic N-methyl-1-phenylethylamine and an equimolar amount of O,O'-Dibenzoyl-L-tartaric acid in hot methanol.

-

Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

-

Isolate the crystals by filtration.

-

Liberate the free (S)-N-methyl-1-phenylethylamine from the diastereomeric salt by treatment with a base (e.g., NaOH solution).

-

Extract the free amine with an organic solvent.

-

Prepare the hydrochloride salt by treating the free amine with hydrochloric acid.

-

Workflow for Synthesis and Resolution

Caption: General workflow for the synthesis and resolution of (S)-N-methyl-1-phenylethylamine hydrochloride.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the quantitative analysis and determination of the enantiomeric purity of (S)-N-methyl-1-phenylethylamine hydrochloride. A chiral stationary phase is required for the separation of the enantiomers.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: A chiral column, such as one coated with a crown ether derivative or a DAICEL CHIRALPAK series column.[3][4]

-

Mobile Phase: A mixture of an acidic aqueous solution (e.g., perchloric acid solution, pH 1.0) and an organic modifier (e.g., acetonitrile).[3] The exact ratio will need to be optimized for the specific column used. For a DAICEL CHIRALPAK OD-H column, a mobile phase of hexane/2-propanol has been used for a similar compound.[4]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm.[3]

-

Procedure:

-

Prepare standard solutions of the analyte of known concentrations.

-

Prepare the sample solution.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention times and peak areas for each enantiomer.

-

Calculate the concentration and enantiomeric excess of the sample.

-

Biological Activity and Mechanism of Action

(S)-N-methyl-1-phenylethylamine is a member of the phenethylamine (B48288) class of compounds, which are known to interact with various biological targets in the central nervous system. Its biological activity is primarily attributed to its interaction with monoaminergic systems.[1]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Phenethylamines, including N-methylated derivatives, are known to be agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[5][6] TAAR1 is a G-protein coupled receptor that modulates the activity of dopamine (B1211576), norepinephrine, and serotonin (B10506) systems.

TAAR1 Signaling Pathway

Caption: Simplified TAAR1 signaling cascade upon agonist binding.

Activation of TAAR1 by phenethylamines leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[7][8][9] This, in turn, activates protein kinase A (PKA) and protein kinase C (PKC), which can then phosphorylate various downstream targets, including monoamine transporters like the dopamine transporter (DAT).[7][9][10] This can lead to a reduction in the reuptake of dopamine and other monoamines, thereby increasing their synaptic concentrations.

Serotonin 5-HT2A Receptor Activation

Investigations have indicated that (S)-N-methyl-1-phenylethylamine may also act as an agonist at the serotonin 5-HT2A receptor.[1] The 5-HT2A receptor is a Gq/11-coupled GPCR, and its activation is associated with various physiological and behavioral effects.

5-HT2A Receptor Signaling Pathway

Caption: Canonical 5-HT2A receptor signaling pathway.